molecular formula C17H14N4O3 B12904253 N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 88277-66-1

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B12904253
CAS No.: 88277-66-1
M. Wt: 322.32 g/mol
InChI Key: MSOAHHSZDLTBGQ-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products

    Reduction: N-Methyl-2-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzoic acid.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .

Properties

CAS No.

88277-66-1

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-methyl-2-nitro-N-(2-phenylpyrazol-3-yl)benzamide

InChI

InChI=1S/C17H14N4O3/c1-19(17(22)14-9-5-6-10-15(14)21(23)24)16-11-12-18-20(16)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

MSOAHHSZDLTBGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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